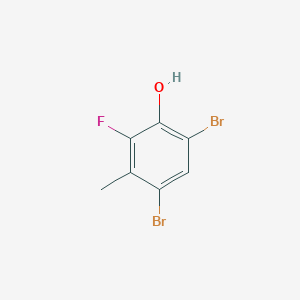

4,6-Dibromo-2-fluoro-3-methylphenol

Beschreibung

The exact mass of the compound 4,6-Dibromo-2-fluoro-3-methylbenzene is 283.86707 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dibromo-2-fluoro-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dibromo-2-fluoro-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,6-dibromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTWYRXZVLUKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4,6-Dibromo-2-fluoro-3-methylphenol: A Comprehensive Technical Guide

Executive Summary

4,6-Dibromo-2-fluoro-3-methylphenol (CAS: 1357103-65-1) is a highly functionalized halogenated phenol that serves as a critical building block in advanced organic synthesis, medicinal chemistry, and agrochemical development[1][2]. The presence of two orthogonal bromine handles allows for iterative cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom and phenolic hydroxyl group modulate the physicochemical properties (such as pKa and lipophilicity) of downstream active pharmaceutical ingredients (APIs).

This whitepaper provides a rigorous, self-validating protocol for its synthesis from the commercially available precursor 2-fluoro-3-methylphenol . By applying E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) principles, we detail the mechanistic causality behind the regioselective dibromination[3] and establish a highly reproducible laboratory-scale workflow.

Retrosynthetic Rationale and Mechanistic Causality

The synthesis relies on the electrophilic aromatic substitution (EAS) of 2-fluoro-3-methylphenol. Understanding the directing effects of the pre-existing substituents is paramount for predicting and controlling regioselectivity[4]:

-

Hydroxyl Group (-OH): Strongly activating via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.

-

Fluorine (-F): Weakly deactivating via induction (-I effect) but ortho/para directing via resonance.

-

Methyl Group (-CH3): Weakly activating via hyperconjugation, ortho/para directing.

In 2-fluoro-3-methylphenol, the hydroxyl group at C1 dominates the directing effects. The available unsubstituted positions are C4, C5, and C6.

-

C4 is para to the -OH group.

-

C6 is ortho to the -OH group.

-

C5 is meta to the -OH group.

Because the -OH group strongly enriches electron density at the ortho and para positions, electrophilic bromination occurs exclusively at C4 and C6[5][6]. The dibromination proceeds stepwise: the sterically less hindered C4 position (para) typically reacts first, forming a 4-bromo-2-fluoro-3-methylphenol intermediate[7], followed by bromination at C6 (ortho) to yield the target 4,6-dibromo-2-fluoro-3-methylphenol [1][2].

Reaction pathway for the stepwise dibromination of 2-fluoro-3-methylphenol.

Reagent Selection: Comparative Evaluation

The choice of brominating agent dictates the reaction's safety, scalability, and impurity profile. While molecular bromine (Br₂) in acetic acid is a classical method, it often leads to over-oxidation or hydrobromic acid (HBr) accumulation, which can cause side reactions[5][8]. N-Bromosuccinimide (NBS) is preferred for controlled laboratory-scale synthesis[9].

| Brominating Agent | Preferred Solvent | Regioselectivity Profile | Primary Byproduct | Scalability / Suitability |

| N-Bromosuccinimide (NBS) | DMF or Methanol | High (Controlled stepwise) | Succinimide | Excellent for Lab/Pilot scale |

| Molecular Bromine (Br₂) | Acetic Acid | Moderate (Prone to over-reaction) | Hydrobromic Acid (HBr) | Industrial (requires scrubbing) |

| N-bromo-t-butylamine | CCl₄ / DCM | High (Ortho-selective) | Amine salts | Niche / Specialty applications |

Causality Check: Utilizing NBS in a polar solvent ensures a steady, low concentration of electrophilic bromine. This mitigates exothermic runaway and prevents oxidative degradation of the electron-rich phenol ring, ensuring high fidelity in the dibromination process[8][9].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol incorporates strict In-Process Controls (IPC).

Materials Required:

-

2-Fluoro-3-methylphenol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.05 equiv, freshly recrystallized)[3]

-

N,N-Dimethylformamide (DMF) or Methanol (ACS Grade)[9]

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Brine, Ethyl Acetate (EtOAc), Anhydrous Na₂SO₄

Self-validating experimental workflow for the synthesis of the target dibromo-phenol.

Step-by-Step Procedure:

-

Substrate Dissolution: Charge a flame-dried round-bottom flask with 2-fluoro-3-methylphenol (10.0 mmol) and DMF (30 mL).

-

Causality: DMF stabilizes the polar transition state of the EAS mechanism, facilitating smooth halogenation.

-

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Lowering the temperature suppresses radical side-reactions and controls the exothermic nature of the initial bromination[8].

-

-

Reagent Addition: Add NBS (20.5 mmol, 2.05 equiv) portion-wise over 30 minutes.

-

Causality: Portion-wise addition prevents localized heating and limits the formation of polybrominated impurities or quinone derivatives[9].

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours.

-

In-Process Control (IPC) - Self-Validation: At t = 2 hours, sample the reaction mixture for TLC or LC-MS analysis. The protocol is self-validating: the reaction must only be quenched when the intermediate mass (m/z ~205 for monobromo)[7] is fully consumed, and the target mass (m/z ~283 for dibromo)[1] is the sole major peak.

-

Quenching: Pour the mixture into a saturated aqueous solution of Na₂S₂O₃ (50 mL) at 0 °C.

-

Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, preventing post-quench bromination.

-

-

Extraction & Purification: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with water (5 x 30 mL) to remove residual DMF, followed by a brine wash. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford pure 4,6-dibromo-2-fluoro-3-methylphenol[2].

Downstream Applications in Drug Development

The resultant 4,6-dibromo-2-fluoro-3-methylphenol is a highly versatile scaffold. The differential steric environment between the C4-bromo (flanked by a methyl group and a proton) and the C6-bromo (flanked by a hydroxyl group and a proton) allows for regioselective metal-catalyzed cross-coupling. Researchers can exploit this to sequentially install distinct pharmacophores, accelerating structure-activity relationship (SAR) studies in drug discovery.

References

-

Molaid. "4,6-dibromo-2-fluoro-3-methylphenol | 1357103-65-1." Molaid. [Link]

-

Sumitomo Chemical Co. "Selective Synthesis of Fluorophenol Derivatives." Taylor & Francis Online. [Link]

-

Asian Journal of Chemistry. "Kinetics of Bromination of Phenols." Asianpubs. [Link]

-

National Institutes of Health (NIH). "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol." PMC.[Link]

-

Canadian Journal of Chemistry. "Kinetics and mechanism of the bromination of phenols in aqueous solution." Canadian Science Publishing.[Link]

-

ResearchGate. "The intermediates in the interaction of phenols with N-bromosuccinimide." ResearchGate.[Link]

- Google Patents. "WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives.

Sources

- 1. 4,6-dibromo-2-fluoro-3-methylphenol - CAS号 1357103-65-1 - 摩熵化学 [molaid.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2016208775A1 - 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 1807044-19-4|4-bromo-2-fluoro-3-methylphenol|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Polysubstituted Halogenated Phenols in Modern Research

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4,6-Dibromo-2-fluoro-3-methylphenol

The precise architectural arrangement of functional groups on an aromatic scaffold is a cornerstone of modern molecular design, particularly within the pharmaceutical and material sciences. Polysubstituted phenols, a class of compounds characterized by a hydroxyl group attached to a benzene ring bearing multiple other substituents, represent a privileged structural motif. The specific nature and placement of these substituents dramatically influence the molecule's physicochemical properties and biological activity.[1]

Among these, halogenated phenols, especially those incorporating both bromine and fluorine, are of significant interest to researchers and drug development professionals. The introduction of fluorine into a molecule can profoundly impact its conformation, pKa, metabolic stability, and membrane permeability.[2][3] These modifications can lead to enhanced intrinsic potency and improved pharmacokinetic profiles.[2] Bromine, another key halogen, is known to contribute to the biological activities of many natural products and synthetic compounds, often enhancing binding affinity to target proteins and conferring properties such as antimicrobial and anticancer effects.[4][5]

This guide focuses on 4,6-Dibromo-2-fluoro-3-methylphenol (CAS No. 1357103-65-1), a representative example of this promising class of molecules. While specific literature on this exact compound is nascent, its structure embodies the key features of a polysubstituted halogenated phenol. By examining its predicted properties, plausible synthetic routes, and the known activities of structurally related compounds, we can construct a comprehensive technical overview that highlights its potential as a valuable building block for novel therapeutic agents and advanced materials. This document is intended to serve as a foundational resource for researchers engaged in the exploration of this chemical space.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the first step in any research endeavor. The key identifiers and calculated properties for 4,6-Dibromo-2-fluoro-3-methylphenol are summarized below.

| Property | Value | Source |

| CAS Number | 1357103-65-1 | ChemScene |

| Molecular Formula | C₇H₅Br₂FO | ChemScene |

| Molecular Weight | 283.92 g/mol | ChemScene |

| SMILES | OC1=C(Br)C=C(Br)C(C)=C1F | ChemScene |

| Storage | Sealed in dry, 2-8°C | ChemScene |

| Calculated LogP | 3.66 | ChemScene |

Table 1: Core physicochemical properties of 4,6-Dibromo-2-fluoro-3-methylphenol.

Synthetic Strategy and Methodologies

Proposed Synthetic Workflow

The most logical precursor for this synthesis is 2-fluoro-3-methylphenol. The existing substituents (hydroxyl, fluoro, and methyl groups) will direct the position of the incoming electrophilic bromine. The hydroxyl group is a powerful ortho-, para-director. The fluoro group is also an ortho-, para-director, though deactivating. The methyl group is a weakly activating ortho-, para-director. The positions para (position 4) and ortho (position 6) to the strongly activating hydroxyl group are the most likely sites for electrophilic attack.

Caption: Proposed synthetic workflow for 4,6-Dibromo-2-fluoro-3-methylphenol.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on standard practices for the bromination of phenolic compounds. Optimization of stoichiometry, temperature, and reaction time would be necessary to maximize yield and minimize side products.

Objective: To synthesize 4,6-Dibromo-2-fluoro-3-methylphenol via electrophilic bromination of 2-fluoro-3-methylphenol.

Materials:

-

2-fluoro-3-methylphenol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic Acid or Carbon Tetrachloride (CCl₄)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2-fluoro-3-methylphenol in a suitable solvent, such as acetic acid or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the reaction rate and improve regioselectivity.

-

Bromination: Dissolve 2.1 equivalents of the brominating agent (e.g., NBS or Br₂) in the same solvent. Add this solution dropwise to the stirred phenol solution over 30-60 minutes, maintaining the low temperature. The use of NBS is often preferred as it can offer milder reaction conditions compared to liquid bromine.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature or gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the characteristic bromine color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. If acetic acid was used, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4,6-Dibromo-2-fluoro-3-methylphenol.

Anticipated Spectroscopic Characterization

Structural elucidation of the final product is paramount. Based on the proposed structure, the following spectroscopic signatures would be expected:

-

¹H NMR: The spectrum should show a single aromatic proton as a singlet, corresponding to the proton at the C5 position. A broad singlet corresponding to the phenolic -OH proton would also be present, which would be exchangeable with D₂O. The methyl protons at C3 would appear as a singlet in the aliphatic region.

-

¹³C NMR: The spectrum should display 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (OH, F, Br, CH₃).

-

¹⁹F NMR: A singlet would be expected, corresponding to the single fluorine atom.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring and methyl group (around 2850-3100 cm⁻¹), aromatic C=C stretches (around 1450-1600 cm⁻¹), a C-F stretch (around 1000-1300 cm⁻¹), and C-Br stretches (typically in the fingerprint region, < 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks).

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for 4,6-Dibromo-2-fluoro-3-methylphenol is not available, the extensive body of research on related bromophenols provides a strong basis for predicting its potential therapeutic applications.[4] Marine algae, for instance, are a rich source of bromophenols with a wide array of bioactivities.[4]

Caption: Structure-Activity Relationship (SAR) rationale for potential applications.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Many bromophenols isolated from marine sources exhibit potent activity against both Gram-positive and Gram-negative bacteria.[4] The lipophilic nature imparted by the bromine atoms may facilitate disruption of bacterial cell membranes.

-

Anticancer Activity: Substituted phenols and flavonoids containing bromine have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer).[6] The presence of halogens can enhance the pro-apoptotic activity of these compounds.

-

Antioxidant Properties: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, capable of scavenging free radicals. While bromine itself may not be critical for this activity, the overall electronic nature of the substituted ring influences the H-donating ability of the hydroxyl group.[4]

-

Enzyme Inhibition: The strategic inclusion of fluorine is a well-established method for enhancing the binding affinity of small molecules to enzyme active sites.[2][3] Bromophenol derivatives have shown inhibitory activity against enzymes like α-glucosidase (relevant to diabetes) and acetylcholinesterase (AChE, relevant to Alzheimer's disease).[5][7] The unique electronic and steric profile of 4,6-Dibromo-2-fluoro-3-methylphenol makes it an intriguing candidate for screening against various enzyme targets.

Conclusion and Future Directions

4,6-Dibromo-2-fluoro-3-methylphenol stands as a molecule of significant synthetic interest, embodying a convergence of structural motifs known to confer valuable biological properties. While specific experimental data on this compound remains to be published, this guide provides a comprehensive, technically grounded framework for its future investigation. The proposed synthetic route is robust and based on well-understood chemical principles, and the anticipated spectroscopic data provide a clear roadmap for its characterization.

The true potential of this compound, and others in its class, lies in its application as a scaffold or intermediate in medicinal chemistry. The confluence of a reactive phenolic hydroxyl group, two bromine atoms, and a strategically placed fluorine atom offers a rich platform for generating diverse chemical libraries. Future research should focus on the validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and comprehensive screening of its biological activities, particularly in the areas of oncology, infectious diseases, and metabolic disorders. Such efforts will undoubtedly unlock the full potential of this promising polysubstituted halogenated phenol.

References

-

Shao, M.-Z., Liu, X.-Y., Li, F.-Q., & Chen, Z. (2021). Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation. Tetrahedron Letters, 71, 153031. Available at: [Link]

-

Liu, L., et al. (2012). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry. Available at: [Link]

-

Liu, L., et al. (2012). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. ACS Publications. Available at: [Link]

-

Various Authors. (2021). Synthesis of di- and poly-substituted phenols via [4 + 2] type cyclo-condensation. Sci-Hub. Available at: [Link]

-

Lin, Y.-C., et al. (2019). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs. Available at: [Link]

-

ResearchGate. (2026). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Available at: [Link]

-

Liu, Q., et al. (2011). 4,6-Dibromo-2,3-dimethylphenol. ResearchGate. Available at: [Link]

-

Tao, T., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]

-

Liu, Q., et al. (2011). 4,6-Dibromo-2,3-dimethylphenol. PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2024). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. Available at: [Link]

-

ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

Cheméo. Chemical Properties of Niclosamide (CAS 50-65-7). Available at: [Link]

-

Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

Yadav, H., et al. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. World Scientific News. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Haufe, G., et al. Benzene, (2-bromo-1-fluoro-1-methylethyl. Organic Syntheses. Available at: [Link]

-

Gümüş, M. K., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. PubMed Central. Available at: [Link]

-

PubChem. N-DescarboxyMethyl-N-carboxyethyl LacosaMide (IMpurity). Available at: [Link]

-

Rajasekaran, S., et al. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research. Available at: [Link]

-

PubChem. 2-Bromo-3-fluoro-6-methylphenol. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4,6-Dibromo-2-fluoro-3-methylphenol: A Comprehensive Technical Guide

Introduction

4,6-Dibromo-2-fluoro-3-methylphenol is a multifaceted halogenated aromatic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing bromine and fluorine atoms alongside an electron-donating hydroxyl and methyl group, creates a distinct electronic and structural profile. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its role in various chemical and biological processes.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6-Dibromo-2-fluoro-3-methylphenol. Moving beyond a simple recitation of data, this guide delves into the underlying principles governing its spectral behavior, offering field-proven insights into experimental design and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 4,6-Dibromo-2-fluoro-3-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4,6-Dibromo-2-fluoro-3-methylphenol, both ¹H and ¹³C NMR will provide invaluable information about its proton and carbon environments, respectively.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 4,6-Dibromo-2-fluoro-3-methylphenol is predicted to exhibit distinct signals for the aromatic proton, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the various substituents on the aromatic ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H | 7.20 - 7.50 | Doublet (d) | ⁴J(H-F) ≈ 2-4 Hz |

| -OH | 5.0 - 6.0 | Singlet (s, broad) | - |

| -CH₃ | 2.20 - 2.40 | Doublet (d) | ⁴J(H-F) ≈ 1-3 Hz |

Causality Behind Predictions:

-

Aromatic Proton (Ar-H): The single aromatic proton is deshielded by the adjacent electron-withdrawing bromine atom and the fluorine atom on the same ring, hence its downfield chemical shift. It is expected to appear as a doublet due to coupling with the fluorine atom (⁴J H-F coupling).

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet.[1]

-

Methyl Protons (-CH₃): The methyl group is adjacent to a fluorine-substituted carbon, which will result in a small through-space coupling to the fluorine, splitting the signal into a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for ¹H NMR Spectroscopy.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,6-Dibromo-2-fluoro-3-methylphenol in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline corrections.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be significantly influenced by the attached substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-OH | 145 - 150 | Doublet (d) |

| C-F | 150 - 155 | Doublet (d, large ¹J(C-F)) |

| C-CH₃ | 120 - 125 | Doublet (d) |

| C-Br (C4) | 110 - 115 | Singlet (s) |

| C-H | 125 - 130 | Doublet (d) |

| C-Br (C6) | 115 - 120 | Doublet (d) |

| -CH₃ | 15 - 20 | Singlet (s) |

Causality Behind Predictions:

-

C-F: The carbon directly bonded to the highly electronegative fluorine atom will experience a strong deshielding effect and a large one-bond coupling constant (¹J(C-F) ≈ 250 Hz).[2]

-

C-OH: The carbon attached to the hydroxyl group will also be deshielded.

-

C-Br: Carbons bonded to bromine atoms are generally shifted downfield, but the effect is less pronounced than that of fluorine or oxygen.[3]

-

Aromatic Carbons: The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

-

-CH₃: The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling.

Caption: Workflow for ¹³C NMR Spectroscopy.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5 mL of CDCl₃) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Set the spectrometer to the ¹³C observation frequency and enable broadband proton decoupling.

-

Data Acquisition: Acquire the FID. A larger number of scans is usually necessary compared to ¹H NMR.

-

Data Processing and Analysis: Process the data as with ¹H NMR to obtain the spectrum and assign the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The spectrum of 4,6-Dibromo-2-fluoro-3-methylphenol will be characterized by absorptions corresponding to the stretching and bending of its various functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch | 1180 - 1260 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to strong |

Causality Behind Predictions:

-

O-H Stretch: The hydroxyl group will exhibit a characteristic broad absorption due to intermolecular hydrogen bonding.[1][4]

-

C-O Stretch: For phenols, the C-O stretching vibration appears at a higher wavenumber compared to aliphatic alcohols due to partial double-bond character from resonance with the aromatic ring.[4]

-

C-Halogen Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region and are characteristic of halogenated compounds.[5][6]

Experimental Protocol: IR Spectroscopy

Caption: Workflow for IR Spectroscopy.

-

Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film by evaporating a solution on a salt plate.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate). Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Key Features |

| [M]⁺ | 296, 298, 300 | Molecular ion with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio) |

| [M-CH₃]⁺ | 281, 283, 285 | Loss of a methyl group |

| [M-Br]⁺ | 217, 219 | Loss of a bromine atom |

| [M-HBr]⁺ | 216, 218 | Loss of hydrogen bromide |

Causality Behind Predictions:

-

Molecular Ion: The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of substituents from the ring and the elimination of small neutral molecules.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometry.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8][9]

-

Ionization: The sample is ionized, for example, by Electron Impact (EI), which typically generates a molecular ion and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural information.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4,6-Dibromo-2-fluoro-3-methylphenol, the absorption of UV light corresponds to π → π* transitions.

Predicted UV-Vis Absorption

| Solvent | Predicted λₘₐₓ (nm) |

| Ethanol or Methanol | 270 - 290 |

Causality Behind Predictions:

-

π → π Transitions:* The absorption in the UV region is due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals in the aromatic ring.[4]

-

Substituent Effects: The various substituents on the benzene ring will influence the energy of these transitions, causing a shift in the wavelength of maximum absorption (λₘₐₓ) compared to unsubstituted phenol. Halogen substituents and the methyl group typically cause a red shift (bathochromic shift) in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopy.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (blank) and another with the sample solution.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Spectral Analysis: Identify the wavelength of maximum absorption (λₘₐₓ).

Conclusion

The spectroscopic analysis of 4,6-Dibromo-2-fluoro-3-methylphenol provides a wealth of information crucial for its unequivocal identification and characterization. By employing a multi-technique approach encompassing NMR, IR, MS, and UV-Vis spectroscopy, a complete structural and electronic picture of the molecule can be established. The predicted spectral data and detailed experimental protocols outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals working with this and structurally related compounds. The principles of causality and self-validating methodologies underscored throughout this document are intended to uphold the highest standards of scientific integrity in spectroscopic analysis.

References

- Gasteiger, J., & Engel, T. (Eds.). (2012).

-

Hao, L., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 138-145. [Link]

-

Tobias, D. (1958). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Proceedings of the Oklahoma Academy of Science, 38, 188-192. [Link]

-

Hao, L., et al. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2018). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 16(7), e05348. [Link]

-

Wang, Y., et al. (2015). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. [Link]

-

Cherry, J., et al. (n.d.). Supporting information. [Link]

-

Szafran, Z., & Silverstein, R. M. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Liu, Q., et al. (2011). 4,6-Dibromo-2,3-dimethylphenol. ResearchGate. [Link]

-

LibreTexts. (2021). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. [Link]

-

Smith, J. D., et al. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1473-1477. [Link]

-

Liu, Q., et al. (2011). 4,6-Dibromo-2,3-dimethylphenol. Acta Crystallographica Section E: Structure Reports Online, 67(3), o712. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.

-

ResearchGate. (n.d.). UV/Vis absorptionfor 4-6 and related compounds. [Link]

-

Fiveable. (2026). Spectroscopy of Alcohols and Phenols. [Link]

-

Horiguchi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

Zhang, Y., et al. (2024). Terphenyl-modified diboron embedded multi-resonance thermally activated delayed fluorescence emitters with high efficiency. Journal of Materials Chemistry C, 12(4), 1380-1387. [Link]

-

Dehno Khalaji, A., et al. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

-

Evident Scientific. (n.d.). Fluorochrome Data Tables. [Link]

-

Yadav, H., et al. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. World Scientific News, 212, 307-314. [Link]

-

Dehno Khalaji, A., et al. (2015). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-vis absorption and emission spectra of (a) 2, 3, and 6 in THF and.... [Link]

-

Dehno Khalaji, A., et al. (2013). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Arabian Journal of Chemistry, 6(2), 197-203. [Link]

-

Li, Y., et al. (2013). Structures, Molecular Orbitals and UV-vis Spectra Investigations on Br2C6H4: A Computational Study. Journal of Molecular Structure, 1051, 213-219. [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra for chromophores A and B in six solvents. [Link]

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. acdlabs.com [acdlabs.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. fiveable.me [fiveable.me]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Chemical Structure, Properties, and Synthetic Applications of 4,6-Dibromo-2-fluoro-3-methylphenol in Drug Discovery

Executive Summary

In modern medicinal chemistry, the precise spatial arrangement of functional groups on an aromatic scaffold is critical for target binding affinity and selectivity. 4,6-Dibromo-2-fluoro-3-methylphenol (CAS: 1357103-65-1) is a highly specialized halogenated intermediate that exemplifies the power of strategic synthetic design. By utilizing temporary halogen blocking groups, this molecule serves as a pivotal building block in the synthesis of highly substituted anilines, most notably in the development of pyrimidine-based Janus kinase 1 (JAK1) inhibitors such as the clinical candidate R507 .

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic workflows associated with 4,6-Dibromo-2-fluoro-3-methylphenol.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of 4,6-Dibromo-2-fluoro-3-methylphenol is essential for optimizing reaction conditions and predicting its behavior in multi-step syntheses. The presence of two heavy bromine atoms significantly increases the molecular weight and lipophilicity, while the fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl group compared to an unhalogenated analog.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 4,6-Dibromo-2-fluoro-3-methylphenol |

| CAS Registry Number | 1357103-65-1 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| SMILES String | OC1=C(Br)C=C(Br)C(C)=C1F |

| Appearance | Solid (typically off-white to pale yellow) |

| Storage Conditions | Inert atmosphere (N₂/Ar), sealed in dry conditions, 2-8°C |

Data synthesized from commercial chemical databases and primary literature .

Mechanistic Rationale: The Role of Halogens in Regiocontrol

The synthesis of the JAK1 inhibitor R507 requires a specific pharmacophore: 4-fluoro-3-methoxy-5-methylaniline . Synthesizing this exact substitution pattern directly from a simple benzene ring is nearly impossible due to competing directing effects.

Herein lies the mechanistic brilliance of using 4,6-Dibromo-2-fluoro-3-methylphenol:

-

The Directing Power of Phenol: In the precursor (2-fluoro-3-methylphenol), the strongly electron-donating hydroxyl (-OH) group dominates the aromatic ring's reactivity, directing electrophilic aromatic substitution to the ortho and para positions.

-

Bromine as a Steric Shield: Bromination naturally occurs at C4 and C6. These heavy bromine atoms are not intended for the final drug molecule; rather, they act as temporary blocking groups .

-

Forced Regioselectivity: With C4 and C6 blocked by bromine, subsequent nitration is forced into the only remaining open position (C5).

-

Traceless Removal: A final catalytic hydrodebromination seamlessly removes the bromines while reducing the nitro group, yielding the perfect substitution pattern.

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the transformation of 2-fluoro-3-methylphenol into the key aniline intermediate via 4,6-dibromo-2-fluoro-3-methylphenol. Each step is designed as a self-validating system to ensure high fidelity in drug development pipelines.

Protocol 1: Regioselective Electrophilic Bromination

-

Objective: Synthesize 4,6-dibromo-2-fluoro-3-methylphenol.

-

Causality: A mixed solvent system of Dichloromethane (DCM) and Acetonitrile (MeCN) is used. DCM provides excellent solubility, while polar aprotic MeCN stabilizes the bromonium ion intermediate, accelerating the substitution. K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing acid-catalyzed degradation.

Step-by-Step Methodology:

-

Dissolve 2-fluoro-3-methylphenol (1.0 eq) in a 1:1 mixture of DCM/MeCN.

-

Add K₂CO₃ (2.5 eq) and stir at 0°C under a nitrogen atmosphere.

-

Add Br₂ (2.1 eq) dropwise. Critical: Maintain the temperature below 5°C to control the exothermic reaction and prevent over-oxidation.

-

Allow the reaction to warm to room temperature and stir for 23 hours.

-

Quench with aqueous sodium thiosulfate to neutralize unreacted bromine. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation Check: LC-MS analysis must show a mass shift to ~283.9 m/z, displaying a characteristic 1:2:1 isotopic pattern indicative of two bromine atoms.

Protocol 2: O-Methylation (Protection & Functionalization)

-

Objective: Convert the phenol to 1,5-dibromo-3-fluoro-2-methoxy-4-methylbenzene.

-

Causality: The free phenolic -OH is highly susceptible to oxidation during the subsequent harsh nitration step. Methylation protects the oxygen and installs the methoxy group required for binding in the JAK1 ATP-binding pocket. Methyl iodide (MeI) is chosen as a highly reactive, unhindered electrophile ideal for Sₙ2 substitution.

Step-by-Step Methodology:

-

Dissolve 4,6-dibromo-2-fluoro-3-methylphenol (1.0 eq) in MeCN.

-

Add K₂CO₃ (2.0 eq) to deprotonate the phenol, forming the highly nucleophilic phenoxide.

-

Add MeI (1.5 eq) and stir the suspension at room temperature for 21 hours.

-

Filter off the inorganic salts, concentrate the filtrate, and purify via recrystallization.

-

Validation Check: ¹H NMR must reveal the disappearance of the broad phenolic -OH singlet and the appearance of a sharp 3H singlet at ~3.8 ppm corresponding to the new methoxy group.

Protocol 3: Nitration and One-Pot Hydrodebromination

-

Objective: Install the amine functionality to yield 4-fluoro-3-methoxy-5-methylaniline.

-

Causality: Nitration occurs exclusively at the sterically available position between the two bromines. In the subsequent step, Palladium on carbon (Pd/C) under a hydrogen atmosphere performs a dual function: it reduces the nitro group to an amine and catalytically cleaves the weak C-Br bonds (hydrodebromination). The strong C-F bond remains intact under these conditions.

Step-by-Step Methodology:

-

Nitration: Treat the methoxy intermediate with concentrated H₂SO₄ and HNO₃ at 0°C until complete conversion to the nitro-intermediate.

-

Reduction: Dissolve the isolated nitro compound in a Methanol/Isopropanol mixture.

-

Add 10% Pd/C, Na₂CO₃ (to neutralize generated HBr), and a catalytic amount of Trifluoroacetic acid (TFA).

-

Stir under an H₂ atmosphere (approx. 310 kPa) at 20-80°C for 40.5 hours.

-

Filter through Celite to remove the palladium catalyst, concentrate, and purify.

-

Validation Check: Mass spectrometry will confirm the loss of the bromine isotopic signature, and IR spectroscopy will show a primary amine peak at ~3300-3500 cm⁻¹.

Figure 1: Synthetic workflow from 2-fluoro-3-methylphenol to JAK1 inhibitor R507.

Biological Application: Targeting the JAK/STAT Pathway

The ultimate purpose of synthesizing 4,6-Dibromo-2-fluoro-3-methylphenol is to construct the aniline core of pyrimidine-based JAK1 inhibitors .

Janus kinases (JAKs) are critical mediators of the JAK/STAT signaling pathway, which regulates immune responses and cell growth. Overactivation of this pathway is implicated in autoimmune diseases (e.g., rheumatoid arthritis) and various malignancies. The clinical candidate R507 was designed to selectively inhibit JAK1 over JAK2. This selectivity is crucial, as off-target JAK2 inhibition is frequently associated with dose-limiting hematological toxicities like anemia. The specific fluoro-methoxy-methyl substitution pattern derived from our key intermediate fits perfectly into the JAK1 ATP-binding pocket, maximizing binding enthalpy while minimizing off-target interactions.

Figure 2: JAK/STAT signaling pathway and targeted inhibition by R507.

Conclusion

4,6-Dibromo-2-fluoro-3-methylphenol is far more than a simple catalog chemical; it is a masterclass in synthetic strategy. By leveraging the directing effects of the phenol and the steric bulk of temporary bromine atoms, chemists can force highly specific substitution patterns that would otherwise be impossible to achieve. The protocols outlined in this guide provide a robust, self-validating framework for utilizing this intermediate in the discovery and scale-up of next-generation targeted therapeutics.

References

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - ACS Medicinal Chemistry Letters -[Link]

Environmental Sources of Brominated Phenols: An In-depth Technical Guide

This guide provides a comprehensive overview of the environmental sources of brominated phenols (BPs), intended for researchers, scientists, and drug development professionals. We will delve into the multifaceted origins of these compounds, from their industrial applications to their natural biogenesis and unintentional formation during water treatment processes. This document aims to equip the reader with a thorough understanding of the pathways through which brominated phenols enter and distribute within the environment, the analytical methodologies for their detection, and the context for their toxicological assessment.

Introduction to Brominated Phenols

Brominated phenols are a class of aromatic organic compounds containing a hydroxyl group and one or more bromine atoms attached to a benzene ring. Their chemical properties, and consequently their applications and environmental fate, are dictated by the number and position of the bromine substituents. While some BPs are intentionally synthesized for industrial purposes, others are formed as byproducts of chemical processes or through natural metabolic pathways. Their presence in the environment is of significant interest due to their potential for persistence, bioaccumulation, and toxicity.[1][2]

Anthropogenic Sources of Brominated Phenols

Human activities are a primary contributor to the environmental burden of brominated phenols. These sources can be broadly categorized into direct industrial use and indirect formation as byproducts or degradation products.

Industrial Production and Application

Brominated phenols are manufactured for a variety of industrial applications, leveraging their flame retardant and biocidal properties.[1][3]

-

Flame Retardants: One of the most significant uses of brominated phenols is as flame retardants (BFRs) and as intermediates in the synthesis of other BFRs.[1][3] For instance, 2,4,6-tribromophenol (2,4,6-TBP) is a high-production-volume chemical used in the manufacturing of other flame retardants and as a reactive flame retardant in epoxy and polycarbonate resins.[2] Tetrabromobisphenol A (TBBPA), a widely used BFR, is synthesized from the bromination of bisphenol A.[4]

-

Pesticides and Biocides: The biocidal properties of certain brominated phenols have led to their use as wood preservatives, fungicides, and general pesticides.[1][3] For example, 2,4,6-TBP has been utilized for its antifungal effects in wood preservation.[3]

-

Chemical Intermediates: Brominated phenols serve as precursors in the synthesis of a range of other chemicals, including pigments, herbicides, and pharmaceuticals.[5]

The release of brominated phenols into the environment from these industrial activities can occur during production, processing, use, and disposal of products containing these compounds.[1] Effluents from manufacturing plants and leachates from waste disposal sites are significant point sources of contamination.[1]

Unintentional Formation during Water Treatment

A significant and often overlooked source of brominated phenols is their formation as disinfection byproducts (DBPs) during water treatment processes.[3][5] When water sources containing bromide ions (Br⁻) and natural organic matter (NOM), which includes phenolic moieties, are disinfected with chlorine or ozone, the oxidation of bromide to hypobromous acid (HOBr) occurs.[6] This reactive bromine species can then readily react with natural phenols present in the water to form various brominated phenols.[6][7]

The following diagram illustrates the general pathway for the formation of brominated phenols during water disinfection:

Caption: Formation pathway of brominated phenols during water disinfection.

Degradation of Brominated Flame Retardants

Many widely used brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and TBBPA, can degrade in the environment to form brominated phenols.[5][8] This degradation can be mediated by abiotic factors like UV irradiation (photolysis) or through biotic processes involving microorganisms.[5][8] For example, the cleavage of the ether bond in PBDEs can yield various bromophenol congeners.[8] This represents a significant secondary source of brominated phenols in the environment, contributing to their widespread presence even in areas without direct industrial input.

Natural Sources of Brominated Phenols

In addition to anthropogenic sources, a diverse array of marine organisms are known to naturally produce brominated phenols.[5][9] These compounds are thought to play various ecological roles, including chemical defense against predators and antimicrobial activity.[10]

-

Marine Algae: Various species of red, brown, and green algae are prolific producers of a wide range of halogenated compounds, including simple bromophenols like 2-bromophenol, 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol.[9]

-

Sponges and Other Invertebrates: Marine sponges are particularly well-known for synthesizing a vast array of bioactive compounds, including a significant number of brominated phenols.[5] Other marine invertebrates, such as polychaetes, also contribute to the natural production of these compounds.[10]

The biogenic production of brominated phenols is a major contributor to their presence in marine and coastal environments, and they can be found in sediments, water, and biota in these ecosystems.[5][11]

Environmental Occurrence and Distribution

Brominated phenols are ubiquitously found in various environmental compartments due to their diverse sources. Their distribution and concentration are influenced by factors such as proximity to industrial sources, wastewater discharge points, and the prevalence of natural producers.

| Environmental Matrix | Brominated Phenol | Concentration Range | Reference |

| Water | |||

| Surface Water | 2,4,6-TBP | ng/L to µg/L | [12] |

| 3,6-dibromoindole | 913 ng/L | [13] | |

| Wastewater Effluent | Nonylphenol | up to 24 µg/L | [7] |

| 2,4-DBP | 1.69 µg/L (mean) | [1] | |

| 2,4,6-TBP | 7063 µg/L (mean) | [1] | |

| Sediment | |||

| Marine Sediment | 4-bromophenol | up to 40,000 ng/g TOC | [13][14] |

| 2,4-DBP | 5 to 13 µg/kg | [1] | |

| Freshwater Sediment | 2,4,6-TBP | [1] | |

| Soil | |||

| E-waste sites | 2,4-DBP | 0.17–2.10 µg/kg | [1] |

| 2,4,6-TBP | 0.64–2.64 µg/kg | [1] |

Table 1: Representative concentrations of brominated phenols in various environmental matrices. (TOC = Total Organic Carbon,

Analytical Methodologies for the Determination of Brominated Phenols

The accurate quantification of brominated phenols in complex environmental matrices requires robust analytical methods with high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for this purpose.

Experimental Protocol: GC-MS Analysis of Brominated Phenols in Water Samples

This protocol outlines a general procedure for the analysis of brominated phenols in water, involving solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by derivatization and GC-MS analysis.

5.1.1. Sample Preparation and Extraction (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to a pH ≤ 2 with sulfuric or hydrochloric acid to prevent degradation of the phenols.[12][15] Store at 4°C until extraction.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing methanol followed by deionized water.[16]

-

Sample Loading: Pass a known volume of the acidified water sample (e.g., 1 L) through the conditioned SPE cartridge at a controlled flow rate.[15]

-

Cartridge Washing: Wash the cartridge with acidified deionized water to remove interfering polar compounds.[16]

-

Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a vacuum.[15][16]

-

Elution: Elute the retained brominated phenols from the cartridge with a suitable organic solvent, such as dichloromethane or ethyl acetate.[15][16]

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[15]

5.1.2. Derivatization

To improve the volatility and chromatographic behavior of the polar phenolic compounds for GC analysis, a derivatization step is typically required. Acetylation and silylation are common derivatization techniques.[3][17]

-

Acetylation: Add a derivatizing agent such as acetic anhydride in the presence of a catalyst like potassium carbonate.[11][16] Heat the mixture if necessary to ensure complete reaction.[16]

-

Silylation: Use a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][17] The reaction is often performed at an elevated temperature (e.g., 60°C).[16]

5.1.3. GC-MS Instrumental Analysis

-

Injection: Inject an aliquot (e.g., 1 µL) of the derivatized extract into the GC-MS system. A splitless injection mode is commonly used for trace analysis.[16][18]

-

Gas Chromatography:

-

Column: Use a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[18]

-

Carrier Gas: Helium at a constant flow rate.[15]

-

Oven Temperature Program: A typical program starts at a low initial temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 280-300°C) to elute all compounds of interest.[16][18]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is the standard mode.[16]

-

Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is preferred, where the mass spectrometer is set to detect specific ions characteristic of each target analyte.[16] For initial identification, a full scan mode can be used.[15]

-

5.1.4. Quantification

Quantification is typically performed using an internal standard method. A known amount of an isotopically labeled analog of one of the target brominated phenols is added to the sample before extraction to correct for any losses during sample preparation and analysis.

The following diagram illustrates the general workflow for the GC-MS analysis of brominated phenols in water:

Caption: Workflow for GC-MS analysis of brominated phenols in water.

Conclusion

The environmental presence of brominated phenols is a complex issue stemming from a combination of direct industrial production and use, unintentional formation during essential processes like water disinfection, the degradation of other widespread contaminants, and natural biogenic production. Understanding these diverse sources is crucial for developing effective strategies to monitor and mitigate their potential environmental and health impacts. The analytical methodologies outlined in this guide provide the necessary tools for researchers to accurately quantify these compounds in various environmental matrices, thereby contributing to a more comprehensive assessment of their fate and effects. Continued research into the sources, transformation pathways, and toxicology of brominated phenols is essential for safeguarding environmental and human health.

References

-

Liu, Y., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta, 274, 126015. [Link]

-

Pizarro, C., et al. (2024). In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine. Journal of Chromatography A, 1721, 464779. [Link]

-

Michałowicz, J., et al. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 811, 152289. [Link]

-

Lee, J., et al. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(11), 2536-2541. [Link]

-

Wang, L., et al. (2015). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Journal of Chromatographic Science, 53(7), 1145-1152. [Link]

-

Han, J., et al. (2013). Simultaneous determination of brominated phenols in soils. Journal of Environmental Sciences, 25(11), 2251-2257. [Link]

-

Michałowicz, J., et al. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 811, 152289. [Link]

-

Vetter, W., & Janussen, D. (2005). Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects. Archives of Environmental Contamination and Toxicology, 49(2), 186-196. [Link]

-

EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(11), e08391. [Link]

-

Vetter, W., & Janussen, D. (2006). Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects. Archives of environmental contamination and toxicology, 51(2), 186-96. [Link]

-

Whitfield, F. B., et al. (1999). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of Chromatography A, 833(1), 109-118. [Link]

-

Reineke, N., et al. (2006). Brominated Indoles and Phenols in Marine Sediment and Water Extracts from the North and Baltic Seas–Concentrations and Effects. Archives of Environmental Contamination and Toxicology, 51(2), 186-196. [Link]

-

U.S. Environmental Protection Agency. (1984). Method 604: Phenols. [Link]

-

EPA Victoria. (2024). Emerging contaminants in wastewater and receiving surface water environments. [Link]

-

Sajid, M., & Płotka-Wasylka, J. (2021). Fast determination of phenols in contaminated soils. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]

-

Hladik, M. L., & Smalling, K. L. (2012). Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey Techniques and Methods, book 5, chap. B3. [Link]

-

Daniels, J. L., et al. (2014). Concentrations of Environmental Phenols and Parabens in Milk, Urine and Serum of Lactating North Carolina Women. Journal of exposure science & environmental epidemiology, 24(5), 507-513. [Link]

-

Trischler, F. (2000). [Quantitative Determination of Phenols by Bromination Surveyed From an Unusual Perspective]. Acta pharmaceutica Hungarica, 70(1), 19-22. [Link]

-

Rayne, S., & Ikonomou, M. G. (2003). UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. Environmental Science & Technology, 37(14), 3021-3026. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. [Link]

-

Wikipedia. (2023). Bisphenol A. [Link]

Sources

- 1. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concentrations of Environmental Phenols and Parabens in Milk, Urine and Serum of Lactating North Carolina Women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. epa.vic.gov.au [epa.vic.gov.au]

- 7. mdpi.com [mdpi.com]

- 8. GC Analysis of Phenols in Water [sigmaaldrich.cn]

- 9. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Brominated indoles and phenols in marine sediment and water extracts from the north and baltic seas-concentrations and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. benchchem.com [benchchem.com]

- 16. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Utilization of 4,6-Dibromo-2-fluoro-3-methylphenol in Modern Organic Synthesis

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

4,6-Dibromo-2-fluoro-3-methylphenol is a strategically substituted aromatic compound poised as a versatile intermediate for the synthesis of complex organic molecules. Its unique arrangement of functional groups—two distinct bromine atoms, a directing hydroxyl group, and electronically influential fluoro and methyl substituents—offers a rich platform for selective, multi-step derivatization. The presence of fluorine is particularly significant in the context of medicinal chemistry, where its incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]

This guide provides an in-depth analysis of the reactivity of 4,6-Dibromo-2-fluoro-3-methylphenol and details robust protocols for its application in cornerstone reactions of modern organic synthesis, primarily focusing on palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed as a validated starting point for researchers in pharmaceutical development, agrochemical synthesis, and materials science, enabling the rational design of novel molecular architectures.

Table 1: Physicochemical Properties of 4,6-Dibromo-2-fluoro-3-methylphenol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1357103-65-1 | [4] |

| Molecular Formula | C₇H₅Br₂FO | [4] |

| Molecular Weight | 283.92 g/mol | [4] |

| Appearance | Off-white to light yellow solid (typical) | General Observation |

| SMILES | OC1=C(Br)C=C(Br)C(C)=C1F |[4] |

Safety and Handling: A Prerequisite for Successful Synthesis

Proper safety precautions are paramount when handling halogenated phenolic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted from the supplier, the following guidelines are based on data for structurally similar hazardous chemicals.[5][6]

-

Engineering Controls : All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[5][6]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection : Wear a flame-retardant laboratory coat and ensure skin is not exposed.

-

-

Handling Advice : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep the container tightly sealed in a dry, well-ventilated place.

-

First-Aid Measures :

-

If Inhaled : Move the person to fresh air and seek immediate medical attention.

-

In Case of Skin Contact : Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5]

-

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the phenol ring are prime handles for palladium-catalyzed cross-coupling reactions, the workhorses of modern synthetic chemistry for forming C-C and C-N bonds.[7][8]

Reactivity and Regioselectivity Insights

The reactivity of the C-Br bonds in cross-coupling reactions is influenced by both steric and electronic factors.

-

C4-Br Bond : This position is flanked by a methyl group and a bromine atom. It is generally considered the more sterically accessible of the two bromine-substituted carbons.

-

C6-Br Bond : This position is situated between the phenolic hydroxyl group and the other bromine atom, making it more sterically hindered.

This steric difference is the primary lever for achieving regioselectivity. Milder reaction conditions will preferentially favor the oxidative addition at the less hindered C4-Br bond, allowing for selective monosubstitution. More forcing conditions (higher temperatures, longer reaction times, and more active catalysts) can drive the reaction to completion at both sites for disubstitution.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl frameworks, which are prevalent in pharmaceuticals.[9][10] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.

Protocol 1: Regioselective Monosubstitution at the C4-Position

This protocol is designed to achieve selective coupling at the less sterically hindered C4-position by using mild conditions.

-

Materials :

-

4,6-Dibromo-2-fluoro-3-methylphenol (1.0 mmol)

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equivalents)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure :

-

To a flame-dried Schlenk flask, add 4,6-Dibromo-2-fluoro-3-methylphenol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-bromo-2-fluoro-3-methyl-4-biarylphenol.

-

-

Causality Behind Choices :

-

Catalyst : Pd(PPh₃)₄ is a reliable and commercially available catalyst suitable for many standard Suzuki couplings of aryl bromides. Its moderate activity helps maintain selectivity for the more reactive C4-Br bond.

-

Base/Solvent : The K₂CO₃ and dioxane/water system is a robust, common choice that is effective for a wide range of boronic acids while being mild enough to prevent side reactions or decomposition.[11]

-

Protocol 2: Disubstitution via Microwave Irradiation

Microwave heating can provide the necessary energy to overcome the steric hindrance at the C6-position and drive the reaction to completion, yielding the disubstituted product.[12]

-

Materials :

-

4,6-Dibromo-2-fluoro-3-methylphenol (0.5 mmol)

-

Arylboronic acid (1.3 mmol, 2.6 equivalents)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 8 mol%)

-

Potassium Phosphate (K₃PO₄) (1.5 mmol, 3.0 equivalents)

-

Anhydrous, degassed 1,4-Dioxane (4 mL)

-

-

Procedure :

-

In a microwave reaction vial, combine 4,6-Dibromo-2-fluoro-3-methylphenol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the anhydrous 1,4-dioxane.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate at 120-140 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

-

-

Causality Behind Choices :

-

Catalyst System : The combination of Pd(OAc)₂ and a bulky, electron-rich Buchwald-type ligand like SPhos forms a highly active catalyst capable of activating the more sterically hindered C6-Br bond.[13]

-

Microwave Heating : This technique allows for rapid and uniform heating to high temperatures, significantly accelerating the reaction rate and enabling the more challenging second coupling.[12]

-

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines which are key structures in many pharmaceuticals.[14] The reaction of 4,6-Dibromo-2-fluoro-3-methylphenol with amines can also be controlled to achieve mono- or diarylation.

Protocol 3: Selective Mono-amination at the C4-Position

This protocol uses a highly active catalyst system under controlled conditions to favor selective C-N bond formation at the less hindered C4 position.

-

Materials :

-

4,6-Dibromo-2-fluoro-3-methylphenol (1.0 mmol)

-

Primary or Secondary Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equivalents)

-

Anhydrous, degassed Toluene (10 mL)

-

-

Procedure :

-

In a glovebox or to a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XantPhos, and Cs₂CO₃.

-

Add the anhydrous toluene, followed by the amine, and then the 4,6-Dibromo-2-fluoro-3-methylphenol.

-

Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Causality Behind Choices :

-

Catalyst System : The Pd₂(dba)₃/XantPhos system is highly effective for the amination of aryl bromides. XantPhos is a bite-angle ligand that promotes the reductive elimination step and prevents β-hydride elimination, leading to higher yields.[14]

-